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molecular formula C23H19NO4S B1241886 2-Amino-2-(4-carboxyphenyl)-3-(9H-thioxanthen-9-yl)propanoic acid

2-Amino-2-(4-carboxyphenyl)-3-(9H-thioxanthen-9-yl)propanoic acid

Cat. No. B1241886
M. Wt: 405.5 g/mol
InChI Key: FPQARIIBDDMZEU-UHFFFAOYSA-N
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Patent
US05891899

Procedure details

5-(4-Cyanophenyl)-5-(9H-thioxanthen-9-ylmethyl)hydantoin (2.3 g, 5.5 mmol) was hydrolysed in aqueous sodium hydroxide (16.5 ml) following the procedure described in Example 1 (vi) for 72 h at 150° C. The cooled reaction mixture was then acidified with acetic acid, the resulting solid precipitate was filtered and washed with diethylether to give an off white solid. The solid was redissolved in aqueous sodium hydroxide (2M), filtered through a celite pad and acidified with acetic acid, filtered, washed with water, diethylether and finally methanol and then dried in vacuo to give the title compound as a white solid, m.p. 251° C.
Name
5-(4-Cyanophenyl)-5-(9H-thioxanthen-9-ylmethyl)hydantoin
Quantity
2.3 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 1 ( vi )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
16.5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([C:3]1[CH:8]=[CH:7][C:6]([C:9]2([CH2:16][CH:17]3[C:30]4[CH:29]=[CH:28][CH:27]=[CH:26][C:25]=4[S:24][C:23]4[C:18]3=[CH:19][CH:20]=[CH:21][CH:22]=4)[NH:13]C(=O)N[C:10]2=[O:15])=[CH:5][CH:4]=1)#N.[C:31]([OH:34])(=[O:33])C.[OH-:35].[Na+]>>[NH2:13][C:9]([C:6]1[CH:5]=[CH:4][C:3]([C:31]([OH:34])=[O:33])=[CH:8][CH:7]=1)([CH2:16][CH:17]1[C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][C:23]=2[S:24][C:25]2[C:30]1=[CH:29][CH:28]=[CH:27][CH:26]=2)[C:10]([OH:15])=[O:35] |f:2.3|

Inputs

Step One
Name
5-(4-Cyanophenyl)-5-(9H-thioxanthen-9-ylmethyl)hydantoin
Quantity
2.3 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)C1(C(NC(N1)=O)=O)CC1C2=CC=CC=C2SC=2C=CC=CC12
Step Two
Name
Example 1 ( vi )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
16.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
FILTRATION
Type
FILTRATION
Details
the resulting solid precipitate was filtered
WASH
Type
WASH
Details
washed with diethylether
CUSTOM
Type
CUSTOM
Details
to give an off white solid
FILTRATION
Type
FILTRATION
Details
filtered through a celite pad
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water, diethylether and finally methanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC(C(=O)O)(CC1C2=CC=CC=C2SC=2C=CC=CC12)C1=CC=C(C=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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